Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide
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Overview
Description
Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide is a chemical compound with the molecular formula C23H39ClN2O2 and a molecular weight of 411.021. It is known for its unique structure, which includes a hydrazide group attached to a phenoxyacetic acid derivative. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide typically involves the reaction of 4-chloro-3-pentadecylphenol with chloroacetic acid to form the intermediate 4-chloro-3-pentadecylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, and maintaining a specific temperature and pH to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with advanced equipment to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the hydrazide group.
Scientific Research Applications
Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-pentadecylphenoxy)acetic acid: Similar structure but lacks the hydrazide group.
2-(4-chloro-3-nitrophenoxy)acetic acid: Contains a nitro group instead of a hydrazide group
Uniqueness
Acetic acid, (4-chloro-3-pentadecylphenoxy)-, hydrazide is unique due to the presence of both a hydrazide group and a long alkyl chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
117554-44-6 |
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Molecular Formula |
C23H39ClN2O2 |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
2-(4-chloro-3-pentadecylphenoxy)acetohydrazide |
InChI |
InChI=1S/C23H39ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-18-21(16-17-22(20)24)28-19-23(27)26-25/h16-18H,2-15,19,25H2,1H3,(H,26,27) |
InChI Key |
DRKKLHQVTWRJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OCC(=O)NN)Cl |
Origin of Product |
United States |
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